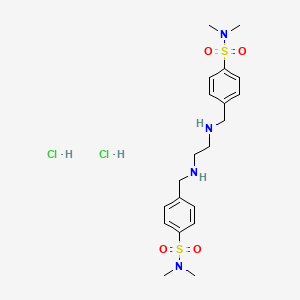
PhCONHEt(Ph)P(O)(OH)PheValValNH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound PhCONHEt(Ph)P(O)(OH)PheValValNH2 is a complex organic molecule that contains multiple functional groups, including a phosphonate group, an amide group, and several amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PhCONHEt(Ph)P(O)(OH)PheValValNH2 involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Phosphonate Group: The phosphonate group can be introduced through the reaction of a suitable phosphonic acid derivative with an appropriate alkylating agent. This step typically requires a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Amide Bond Formation: The amide bond can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester. This reaction often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Peptide Bond Formation: The peptide bonds between the amino acids (Phe, Val, Val) can be formed using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and cleavage from the resin.
Industrial Production Methods
Industrial production of This compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated peptide synthesizers for the peptide bond formation and large-scale reactors for the other steps. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) would be employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
PhCONHEt(Ph)P(O)(OH)PheValValNH2: can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to a phosphate group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, diethyl ether, reflux.
Substitution: Nitric acid, sulfuric acid, halogens, catalysts like iron(III) chloride, room temperature to reflux.
Major Products
Oxidation: Formation of phosphate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
PhCONHEt(Ph)P(O)(OH)PheValValNH2:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing phosphonate and peptide functionalities.
Biology: The compound can be used in studies of enzyme-substrate interactions, particularly those involving phosphonate groups, which are known to mimic phosphate groups in biological systems.
Medicine: Due to its peptide content, it may have potential as a therapeutic agent, particularly in the development of peptide-based drugs.
Industry: The compound can be used in the development of new materials, such as polymers containing phosphonate groups, which have applications in flame retardants and other specialty materials.
作用机制
The mechanism of action of PhCONHEt(Ph)P(O)(OH)PheValValNH2 would depend on its specific application. In biological systems, the phosphonate group can mimic phosphate groups, allowing the compound to interact with enzymes and other proteins that normally bind to phosphate groups. This can lead to inhibition or activation of these proteins, depending on the specific interactions involved. The peptide portion of the molecule can also interact with proteins, potentially leading to effects on cell signaling pathways and other biological processes.
相似化合物的比较
PhCONHEt(Ph)P(O)(OH)PheValValNH2: can be compared with other compounds containing phosphonate and peptide groups:
Phosphorous Acid (H3PO3): This compound contains a phosphonate group but lacks the peptide functionality.
Phosphonic Acid Derivatives: Compounds like phosphonic acid (H3PO3) and its derivatives are similar in their phosphonate content but do not contain peptide bonds.
Peptide-Based Drugs: Compounds like peptide-based drugs contain peptide bonds but may not have phosphonate groups.
The uniqueness of This compound lies in its combination of phosphonate and peptide functionalities, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions.
属性
CAS 编号 |
129318-24-7 |
|---|---|
分子式 |
C35H45N4O6P |
分子量 |
648.7 g/mol |
IUPAC 名称 |
[3-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-benzyl-3-oxopropyl]-(1-benzamido-2-phenylethyl)phosphinic acid |
InChI |
InChI=1S/C35H45N4O6P/c1-23(2)30(32(36)40)38-35(43)31(24(3)4)39-34(42)28(20-25-14-8-5-9-15-25)22-46(44,45)29(21-26-16-10-6-11-17-26)37-33(41)27-18-12-7-13-19-27/h5-19,23-24,28-31H,20-22H2,1-4H3,(H2,36,40)(H,37,41)(H,38,43)(H,39,42)(H,44,45)/t28?,29?,30-,31-/m0/s1 |
InChI 键 |
LIENTGAUXNCIDX-NPYONTDKSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C(CC1=CC=CC=C1)CP(=O)(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)O |
规范 SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)CP(=O)(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12789110.png)







